6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane is a chemical compound with the molecular formula C9H15IO2. It is characterized by a spirocyclic structure containing an iodomethyl group and two oxygen atoms forming a dioxaspiro ring system. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane typically involves the reaction of a suitable precursor with iodine and a base. One common method is the iodination of a spirocyclic alcohol using iodine and a base such as potassium carbonate in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding spirocyclic ketones or aldehydes.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding spirocyclic alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) in dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Substitution: Formation of spirocyclic amines, thioethers, or ethers.
Oxidation: Formation of spirocyclic ketones or aldehydes.
Reduction: Formation of spirocyclic alcohols.
Scientific Research Applications
6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex spirocyclic compounds.
Biology: Potential use in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane depends on its specific application. In chemical reactions, the iodomethyl group acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
6-(Iodomethyl)-5-oxaspiro[3.5]nonane: Similar spirocyclic structure but with one oxygen atom.
6-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane: Bromine instead of iodine, affecting reactivity and stability.
6-(Chloromethyl)-5,8-dioxaspiro[3.5]nonane: Chlorine instead of iodine, leading to different chemical properties.
Uniqueness
6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane is unique due to the presence of the iodomethyl group, which is a good leaving group, making it highly reactive in substitution reactions. The dioxaspiro ring system also imparts rigidity and stability to the molecule, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
6-(iodomethyl)-5,8-dioxaspiro[3.5]nonane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO2/c9-4-7-5-10-6-8(11-7)2-1-3-8/h7H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWHNZBFHMSESO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COCC(O2)CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.